Ethylidene diacetate (1,1-diacetoxyethane) is a geminal diacetate that serves as a highly stable, dual-purpose chemical intermediate and acylating agent [1]. With a molecular formula of C6H10O4, a boiling point of 167–169 °C, and a density of 1.07 g/cm³, it is a colorless liquid at standard conditions [1]. Industrially, it is most recognized as a critical intermediate in the non-petroleum synthesis of vinyl acetate monomer (VAM) via the hydrocarbonylation of methyl acetate. In laboratory and fine chemical procurement, it is valued as a moisture-tolerant alternative to traditional acid anhydrides for O-acylation and as a bench-stable, protected equivalent of highly volatile acetaldehyde[2]. Its ability to perform under solvent-free conditions while mitigating the severe exotherms and moisture sensitivity of standard acyl chlorides or anhydrides makes it a strategic choice for scalable synthesis.
Substituting ethylidene diacetate with generic in-class alternatives like acetic anhydride or vinyl acetate introduces significant process vulnerabilities. Acetic anhydride is highly moisture-sensitive, rapidly hydrolyzing upon exposure to atmospheric water, which necessitates stringent anhydrous storage and handling protocols [1]. Conversely, vinyl acetate, while an effective irreversible acyl donor for enzymatic transesterification, presents severe scale-up hazards due to its extreme volatility (BP 72 °C) and low flash point (-8 °C)[2]. Furthermore, relying on free acetaldehyde as a reactant requires pressurized or cryogenic infrastructure due to its 20 °C boiling point. Ethylidene diacetate bypasses these limitations by providing a bench-stable, moisture-tolerant liquid profile that retains high reactivity for acylation and downstream pyrolysis, making it non-interchangeable for processes prioritizing safety, feedstock flexibility, and handling simplicity.
Acetic anhydride is the standard reagent for acetylation but suffers from extreme moisture sensitivity, rapidly hydrolyzing in the presence of water (free energy of hydrolysis ≈ -65.7 kJ/mol) [1]. In contrast, ethylidene diacetate functions as a bench-stable, moisture-tolerant O-acylating agent. Studies demonstrate that geminal diacetates like ethylidene diacetate can efficiently acetylate primary and secondary alcohols without the violent exotherms or strict anhydrous requirements associated with acetic anhydride, significantly simplifying reactor design and reagent storage [2].
| Evidence Dimension | Hydrolytic stability and handling requirements |
| Target Compound Data | Bench-stable, moisture-tolerant liquid |
| Comparator Or Baseline | Acetic anhydride (highly moisture-sensitive, rapid exothermic hydrolysis) |
| Quantified Difference | Eliminates the need for strict anhydrous handling and mitigates the -65.7 kJ/mol hydrolysis exotherm. |
| Conditions | O-acylation of alcohols under ambient or solvent-free catalytic conditions. |
Procurement can reduce costs and infrastructure requirements associated with strict anhydrous storage and handling by substituting acetic anhydride with ethylidene diacetate.
Vinyl acetate is widely used as an irreversible acyl donor in enzymatic acylation, but its low boiling point (72 °C) and flash point (-8 °C) pose severe explosion and inhalation hazards during industrial scale-up[1]. Ethylidene diacetate provides a highly effective alternative, offering a boiling point of 169 °C and a flash point of 68 °C. Research evaluating geminal diacetates as alternative reagents for enzymatic regio- and stereoselective acylation shows they achieve high yields (up to 98%) while completely avoiding the extreme volatility and flammability risks of vinyl esters, making them vastly superior for large-scale biocatalytic manufacturing[1].
| Evidence Dimension | Boiling point and Flash point for scale-up safety |
| Target Compound Data | BP 169 °C, Flash point 68 °C |
| Comparator Or Baseline | Vinyl acetate (BP 72 °C, Flash point -8 °C) |
| Quantified Difference | 97 °C higher boiling point and 76 °C higher flash point. |
| Conditions | Industrial scale-up parameters for enzymatic transesterification. |
Enables safer industrial scale-up of acylation processes by mitigating the explosion hazards associated with highly volatile vinyl esters.
The dominant industrial route to vinyl acetate monomer (VAM) relies on the acetoxylation of petroleum-derived ethylene [1]. Ethylidene diacetate offers a strategic alternative as the key intermediate in the hydrocarbonylation of methyl acetate (derived from syngas/methanol). Catalytic studies using Rh-Pd mixed catalysts or Rh(CO)Cl(PPh3)2 demonstrate that methyl acetate can be converted to ethylidene diacetate with up to 93% conversion and 68% selectivity[2]. This intermediate is then thermally cracked to yield VAM, allowing manufacturers to completely bypass ethylene feedstocks and rely entirely on syngas or methanol.
| Evidence Dimension | Feedstock requirement and intermediate conversion |
| Target Compound Data | Up to 93% conversion from methyl acetate/syngas to ethylidene diacetate |
| Comparator Or Baseline | Traditional VAM synthesis (requires petroleum-derived ethylene) |
| Quantified Difference | 100% replacement of ethylene feedstock with methanol/syngas derivatives while maintaining >90% intermediate conversion. |
| Conditions | Hydrocarbonylation at 160 °C under 200 kg/cm2 synthesis gas (H2/CO). |
Strategic procurement for polymer manufacturers seeking to decouple VAM production from ethylene price volatility by utilizing syngas-to-EDA pathways.
Free acetaldehyde is a critical C2 building block but is notoriously difficult to transport and store due to its extreme volatility (boiling point 20 °C) [1]. Ethylidene diacetate acts as a chemically protected, geminal diacetate form of acetaldehyde. With a boiling point of 169 °C, it remains a stable liquid at room temperature and can be unmasked in situ via acid catalysis to release acetaldehyde and acetic acid/acetate [1]. This physical property shift eliminates the need for the pressurized tanks or cryogenic infrastructure required for free acetaldehyde.
| Evidence Dimension | Boiling point and storage state |
| Target Compound Data | Stable liquid at standard conditions (BP 169 °C) |
| Comparator Or Baseline | Acetaldehyde (Highly volatile liquid/gas, BP 20 °C) |
| Quantified Difference | 149 °C higher boiling point, eliminating cryogenic/pressurized storage needs. |
| Conditions | Standard ambient transport and storage conditions. |
Simplifies transport and storage logistics for processes requiring acetaldehyde equivalents in fine chemical synthesis.
Ideal for polymer manufacturers utilizing the Eastman or Halcon processes to produce VAM from syngas and methanol, leveraging ethylidene diacetate's high-yield formation from methyl acetate to bypass ethylene dependency [1].
The preferred acyl donor for large-scale enzymatic transesterification where the extreme volatility and flammability of vinyl acetate pose unacceptable safety risks, utilizing ethylidene diacetate's higher flash point and boiling point [2].
Selected as a bench-stable acetylating agent for primary and secondary alcohols in pharmaceutical and fine chemical synthesis, replacing moisture-sensitive acetic anhydride to simplify handling and reactor design [3].
Used as a liquid, room-temperature stable acetaldehyde equivalent in complex organic syntheses, avoiding the cryogenic or pressurized infrastructure required to handle free acetaldehyde [4].